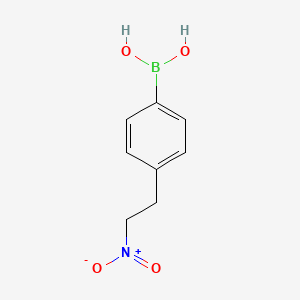

4-(2-Nitroethyl)phenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids and their derivatives have become indispensable reagents in contemporary organic chemistry, largely due to their stability, low toxicity, and remarkable versatility. mackenzie.brresearchgate.netmdpi.comnih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms. mdpi.comlibretexts.org This reaction is a cornerstone for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

The utility of arylboronic acids extends far beyond C-C bond formation. They are competent coupling partners in a variety of other transition-metal-catalyzed reactions to form carbon-heteroatom bonds, including C-N (Buchwald-Hartwig amination), C-O (etherification), and C-S (thiolation) bonds. mackenzie.brresearchgate.net Furthermore, arylboronic acids can serve as precursors to aryl radicals and participate in radical-mediated transformations. rsc.org Their ability to undergo condensation reactions with diols is exploited in the design of protecting groups, sensors for carbohydrates, and self-assembling molecular architectures. wikipedia.orgresearchgate.netrsc.org The stability of boronic acids to air and moisture, coupled with their general functional group tolerance, makes them highly attractive building blocks in complex molecule synthesis. mdpi.comnih.gov

| Reaction Type | Description | Resulting Bond |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides or triflates. libretexts.orgnih.gov | C-C |

| Chan-Lam Coupling | Copper-catalyzed reaction with N-H or O-H containing compounds. | C-N, C-O |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines. researchgate.net | C-N |

| Heck-type Reaction | Palladium-catalyzed coupling with alkenes and alkynes. wikipedia.org | C-C |

| Halodeboronation | Reaction with halogens (e.g., Br₂, I₂) to replace the boronic acid group. wikipedia.org | C-Halogen |

| Condensation with Diols | Reversible formation of boronic esters, used for protection or sensing. wikipedia.orgresearchgate.net | B-O |

Role of Nitroalkane Moieties in Synthetic Chemistry

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that imparts unique reactivity to the nitroalkane moiety. mdpi.com This strong inductive effect significantly increases the acidity of the α-hydrogens (protons on the carbon adjacent to the nitro group), facilitating their removal by even mild bases to form stabilized carbanions known as nitronates. scispace.comresearchgate.netyoutube.com These nitronate anions are excellent carbon nucleophiles, participating in a range of essential C-C bond-forming reactions. researchgate.net

Key reactions involving nitroalkanes as nucleophiles include:

Henry Reaction (or Nitro-Aldol Reaction): The addition of a nitronate to an aldehyde or ketone, yielding a β-nitro alcohol. scispace.comresearchgate.netmdpi-res.com

Michael Addition: The conjugate addition of a nitronate to α,β-unsaturated carbonyl compounds. mdpi-res.comnih.gov

Nitro-Mannich Reaction (or Aza-Henry Reaction): The addition of a nitronate to an imine, forming a β-nitroamine. nih.govwikipedia.org

Beyond its role in activating the α-carbon, the nitro group itself is a versatile functional handle that can be transformed into numerous other groups. This synthetic flexibility makes nitroalkanes valuable intermediates. mdpi.comscispace.com The most common transformation is the reduction of the nitro group to a primary amine, which can be achieved using various reagents, including catalytic hydrogenation or metals in acidic media. wikipedia.org Other important conversions include the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, and reduction to hydroxylamines or oximes. mdpi-res.comnih.govwikipedia.org The nitro group can also serve as a leaving group in elimination reactions to form alkenes. mdpi-res.comnih.gov

| Reaction Name | Reagents/Conditions | Product Functional Group |

| Reduction to Amine | Catalytic hydrogenation (e.g., H₂, Pd/C), or Fe/HCl. wikipedia.org | Amine (-NH₂) |

| Nef Reaction | Strong base followed by aqueous acid. mdpi-res.comnih.gov | Ketone or Aldehyde (>C=O) |

| Reduction to Hydroxylamine | Zn/NH₄Cl. wikipedia.org | Hydroxylamine (-NHOH) |

| Reduction to Oxime | SnCl₂ or CrCl₂. wikipedia.org | Oxime (>C=NOH) |

| Elimination | Base-mediated elimination of HNO₂. mdpi-res.comnih.gov | Alkene (>C=C<) |

Conceptual Framework of 4-(2-Nitroethyl)phenylboronic Acid as a Bifunctional Building Block

The compound this compound embodies the principles of bifunctional molecular design by integrating the distinct reactive properties of an arylboronic acid and a nitroalkane into a single structure. This strategic combination allows for its use as a versatile building block, where each functional group can be addressed independently in sequential synthetic operations.

The two key reactive sites are:

The Arylboronic Acid Group (-B(OH)₂): Located on the phenyl ring, this group acts as a handle for transition metal-catalyzed cross-coupling reactions. It enables the attachment of the entire molecular scaffold to other aryl, heteroaryl, or vinyl fragments, primarily through Suzuki-Miyaura coupling. mdpi.comlibretexts.org This allows for the construction of a larger, more complex carbon skeleton.

The Nitroethyl Group (-CH₂CH₂NO₂): This side chain offers multiple avenues for chemical modification. The nitro group activates the adjacent methylene (B1212753) (–CH₂–) protons, allowing the molecule to function as a nucleophile in reactions like the Henry or Michael additions for further chain extension. researchgate.netmdpi-res.com Alternatively, the nitro group itself can be chemically transformed. For instance, its reduction provides direct access to the corresponding (4-(2-aminoethyl)phenyl)boronic acid, introducing a basic amino group that is valuable in medicinal chemistry and for further functionalization. wikipedia.orgnih.gov

This "bifunctional" nature means a synthetic chemist can choose which "end" of the molecule to react first, a concept known as orthogonal synthesis. One could first perform a Suzuki coupling at the boronic acid site and then manipulate the nitroethyl side chain, or vice versa. This capacity to serve as a dual-function component makes this compound a powerful tool for building molecular diversity and complexity from a single, well-defined starting material. researchgate.netrsc.org

| Reactive Site on this compound | Potential Reaction | Synthetic Outcome |

| Arylboronic Acid | Suzuki-Miyaura Coupling | Formation of a biaryl C-C bond |

| Arylboronic Acid | Chan-Lam Coupling | Formation of a C-N or C-O bond |

| Nitroethyl Group (α-Carbon) | Henry Reaction (with an aldehyde) | C-C bond formation, introduction of a β-hydroxy group |

| Nitroethyl Group (Nitro group) | Reduction (e.g., with H₂, Pd/C) | Conversion of -NO₂ to an amino group (-NH₂) |

| Nitroethyl Group (Nitro group) | Nef Reaction | Conversion of the side chain to a formyl group (-CHO) |

Properties

IUPAC Name |

[4-(2-nitroethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJHOWDNLQDXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657304 | |

| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-36-5 | |

| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 2 Nitroethyl Phenylboronic Acid

Reactions Involving the Boronic Acid Functional Group

The boronic acid group is a versatile functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is most prominently harnessed in palladium- and copper-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of arylboronic acids with a variety of organic electrophiles. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds by reacting organoboron compounds with organic halides or triflates. organic-chemistry.org 4-(2-Nitroethyl)phenylboronic acid serves as the organoboron partner in these reactions, providing the 4-(2-nitroethyl)phenyl moiety to the final product.

The general mechanism involves an oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

A variety of organic electrophiles can be employed, leading to the synthesis of a diverse array of compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being used. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Catalyst | Base | Solvent | Product |

| Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl derivative |

| Vinyl Halide | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/Water | Stilbene derivative |

| Heteroaryl Halide | PdCl₂(dppf) | Na₂CO₃ | DMF | Aryl-heterocycle |

This table represents typical conditions for Suzuki-Miyaura reactions. Specific conditions for this compound may vary.

Beyond the classic Suzuki-Miyaura coupling, the boronic acid group can participate in other palladium-mediated transformations. One such example is decarbonylative borylation, a process that converts carboxylic acids into boronic esters. princeton.edu While this reaction typically starts from a carboxylic acid, it highlights the broader utility of palladium catalysis in organoboron chemistry. princeton.edunih.gov In a related concept, palladium catalysts can also be involved in the borylation of aryl halides or triflates to produce boronic esters, which can then be used in subsequent coupling reactions.

Copper-Catalyzed Reactions

Copper catalysts offer a complementary and often milder alternative to palladium for certain cross-coupling reactions involving boronic acids. alfa-chemistry.com These methods are particularly useful for forming carbon-heteroatom bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting arylboronic acids with amines, amides, or alcohols. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate (B1210297), and can often be performed under mild conditions, even open to the air. alfa-chemistry.comwikipedia.org

For this compound, this reaction allows for the direct attachment of the 4-(2-nitroethyl)phenyl group to a nitrogen or oxygen atom of a coupling partner. The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

Table 2: Examples of Chan-Lam Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Aryl aniline |

| Phenol | Cu(OAc)₂ | Et₃N | Toluene | Aryl ether |

| Imidazole | Cu(OTf)₂/Ligand | K₂CO₃ | Methanol | N-Aryl imidazole |

This table represents typical conditions for Chan-Lam reactions. Specific conditions for this compound may vary.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. nih.gov While the primary reactants are an azide (B81097) and a terminal alkyne, derivatives of this compound that have been functionalized with either an azide or an alkyne group can readily participate in this transformation.

For instance, if the nitroethyl group is converted to an azide, the resulting molecule can be coupled with a terminal alkyne in the presence of a copper(I) catalyst to form a triazole-containing boronic acid derivative. This showcases the ability to combine the reactivity of the boronic acid with other powerful synthetic transformations. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govnih.gov

Rhodium-Catalyzed Transformations

Rhodium catalysts are pivotal in organic synthesis for their ability to mediate a wide range of transformations, including carbon-carbon and carbon-heteroatom bond formations. The reactivity of this compound in such systems is of significant interest.

Allylic Arylation Reactions

Rhodium-catalyzed asymmetric allylic arylation represents a powerful method for the enantioselective formation of carbon-carbon bonds. This reaction typically involves the coupling of an arylboronic acid with an allylic electrophile, such as an allylic carbonate or halide. While specific studies detailing the use of this compound in this context are not prevalent, the general mechanism is well-established. A catalytic system, often comprising a rhodium precursor and a chiral ligand like BIBOP, facilitates the reaction. nih.govresearchgate.net The process generally proceeds at room temperature and without the need for a base, offering high yields and excellent regio- and enantioselectivity. nih.govresearchgate.net Given the established tolerance of this reaction for various functional groups on the arylboronic acid, it is anticipated that this compound could serve as a viable coupling partner, leading to the formation of chiral products containing the 4-(2-nitroethyl)phenyl moiety.

Coupling with Electron-Deficient Nitroarenes

The direct coupling of arylboronic acids with nitroarenes to form diarylamines is a challenging transformation. While palladium and copper-catalyzed methods for this type of reductive cross-coupling are known, rhodium-catalyzed examples are less common. nih.gov Research into copper-catalyzed systems has shown that electron-deficient nitroarenes are generally better substrates for this reaction than their electron-rich counterparts. nih.gov Rhodium catalysts are known to facilitate various C-N bond-forming reactions and formal annulations involving arylboronic acids. rsc.org By analogy, a hypothetical rhodium-catalyzed reductive coupling between this compound and an electron-deficient nitroarene would likely involve the oxidative addition of a rhodium(I) complex, followed by a multi-step sequence involving deoxygenation of the nitroarene and reductive elimination to form the diarylamine product. The nitro group on the boronic acid substrate would need to remain intact, requiring high chemoselectivity from the catalytic system.

Molybdenum-Catalyzed Direct Amination of Boronic Acids with Nitro Compounds

A significant advancement in C-N bond formation is the direct amination of boronic acids using nitro compounds, catalyzed by molybdenum. This method provides a step-economical route to secondary amines. nih.gov The reaction utilizes an inexpensive and readily available dioxomolybdenum(VI) catalyst in combination with a reductant like triphenylphosphine. nih.gov This catalytic system is notable for its high chemoselectivity and tolerance to air and moisture. nih.gov It effectively couples both aliphatic and aromatic nitro compounds with arylboronic acids. nih.gov In this transformation, this compound would react with a primary or secondary nitroalkane or a nitroarene to yield the corresponding N-substituted 4-(2-nitroethyl)aniline (B1339905) derivative. The reaction's orthogonality to other amine syntheses is a key advantage, as it tolerates functional groups like aryl halides and carbonyls. nih.gov

Table 1: Molybdenum-Catalyzed Direct Amination of Boronic Acids with Nitro Compounds This table presents generalized findings for the reaction class, as specific data for this compound was not available in the cited literature.

| Catalyst System | Reductant | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Dioxomolybdenum(VI) | Triphenylphosphine | Arylboronic Acid | Nitroalkane/Nitroarene | Secondary Arylamine | Air/moisture tolerant; High chemoselectivity nih.gov |

Organophosphorus-Catalyzed Reductive C-N Coupling

An emerging alternative to transition-metal catalysis is the use of organophosphorus compounds to mediate the reductive coupling of nitro compounds with boronic acids. mit.edu This methodology leverages the P(III)/P(V)=O redox cycle of sterically-strained organophosphine catalysts, such as phosphetanes, to facilitate the deoxygenative C-N bond formation. nih.govorganic-chemistry.orgscientificupdate.com The reaction is particularly relevant for this compound as it has been successfully applied to the coupling of both nitroarenes and, notably, nitroalkanes with arylboronic acids. nih.govorganic-chemistry.org

The proposed mechanism involves the deoxygenation of the nitro compound by the P(III) catalyst to form a nitroso intermediate, followed by further reaction and coupling with the boronic acid. nih.gov A key advantage of this main-group-catalyzed approach is its exceptional chemoselectivity, allowing for the synthesis of highly functionalized N-arylamines and N-alkylamines. nih.govorganic-chemistry.org The use of a hydrosilane, such as phenylsilane, as the terminal reductant is typical. scientificupdate.com This method represents a direct and robust pathway to couple the aryl moiety of this compound with the nitrogen atom derived from a separate nitroalkane, demonstrating strategic orthogonality to other C-N coupling methods. organic-chemistry.org

Table 2: Organophosphorus-Catalyzed Reductive C-N Coupling of Nitroalkanes with Arylboronic Acids This table is based on general findings for the coupling of nitroalkanes with various arylboronic acids. nih.govorganic-chemistry.org

| Catalyst | Reductant | Substrate 1 | Substrate 2 | Temperature | Product |

| Phosphetane Oxide | Phenylsilane (PhSiH₃) | Nitroalkane | Arylboronic Acid | 120 °C | N-Alkylarylamine |

Organocatalytic Applications

Beyond its role as a substrate, the boronic acid functional group can itself exhibit catalytic activity, positioning this compound as a potential organocatalyst.

Lewis Acid Catalysis by Boronic Acids

Arylboronic acids are recognized as effective Lewis acid catalysts for a variety of organic transformations, including dehydrative condensations, acylations, and aldol (B89426) reactions. nih.govresearchgate.net Their catalytic action stems from the electron-deficient nature of the boron atom, which can activate oxygen-containing functional groups such as carbonyls and alcohols. nih.govrsc.org The catalytic cycle often involves the formation of boronate esters or other activated intermediates. nih.gov

The presence of the electron-withdrawing nitroethyl group at the para-position of this compound would be expected to enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This electronic feature could make it a more effective catalyst for reactions that benefit from strong Lewis acid activation. For instance, it could potentially catalyze dehydrative etherification or amidation reactions by activating a carboxylic acid or alcohol through coordination. nih.gov The specific catalytic efficacy would depend on the reaction conditions and the stability of the boronic acid under those conditions. researchgate.net

Role in Beckmann Rearrangements

Arylboronic acids have emerged as effective organocatalysts for the Beckmann rearrangement, a fundamental reaction that converts oximes into amides or lactams. organic-chemistry.org While direct studies on this compound in this context are not prevalent, the established mechanism for boronic acid-catalyzed Beckmann rearrangements provides a clear framework for its potential role. The reaction is typically promoted by a strong acid, but boronic acid catalysis allows the transformation to occur under milder, ambient conditions. researchgate.netacs.org

The catalytic cycle involves the boronic acid activating the oxime's hydroxyl group, facilitating the rearrangement. acs.org Specifically, functionalized arylboronic acids, such as 2-alkoxycarbonylphenylboronic acid, have been identified as highly efficient catalysts. acs.org The process often involves an additive, like perfluoropinacol, which reacts with the boronic acid to form a transient, highly electrophilic boronic ester. researchgate.netacs.org This species is believed to act as an internal Lewis acid, activating the system and accelerating the initial, rate-limiting transesterification step between the catalyst and the oxime substrate. acs.org A series of control experiments and isotopic labeling studies support a true catalytic pathway that involves an ionic transition state where the boronyl group plays an active and essential role in both the transesterification and the subsequent rearrangement steps. acs.org Given this mechanism, this compound could potentially serve as a catalyst for this transformation, provided the nitroethyl group does not interfere with the reaction under specific conditions.

| Catalyst System Component | Function | Relevant Findings |

| Arylboronic Acid | Primary Catalyst | Activates the oxime N-OH bond for rearrangement. acs.org |

| Perfluoropinacol | Additive/Co-catalyst | Forms a transient, electrophilic boronic ester to accelerate the rate-limiting step. researchgate.netacs.org |

| Solvent | Reaction Medium | Polar solvent mixtures, such as hexafluoroisopropanol (HFIP) and nitromethane (B149229), are often effective. acs.org |

Protodeboronation Pathways in Aqueous Media

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org This process is a common and often undesired side reaction in transformations that utilize arylboronic acids, such as the Suzuki-Miyaura coupling. rsc.orglookchem.com The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions, particularly the pH of the aqueous medium, and the nature of its organic substituents. wikipedia.org

Acid-Catalyzed Mechanisms

Under acidic conditions, the protodeboronation of arylboronic acids can occur, although the rates and specific mechanisms can vary. For many simple phenylboronic acids, the reaction rate increases at low pH, indicating an acid-catalyzed pathway. ed.ac.uk The mechanism involves the protonation of the boronic acid, making the carbon-boron bond more susceptible to cleavage by a proton source, typically water. wikipedia.org The stability of boronic acids in acidic media is not uniform and depends on the specific structure of the aryl group. nih.gov

Base-Catalyzed Mechanisms

Base-catalyzed protodeboronation is frequently more significant and problematic, especially in cross-coupling reactions that are conducted in basic media. ed.ac.uk In the presence of a base, the boronic acid [ArB(OH)₂] is converted into its more nucleophilic boronate anion form [ArB(OH)₃⁻]. ed.ac.ukresearchgate.net This anionic species is generally more reactive and susceptible to protonolysis. ed.ac.uk The rate of base-catalyzed protodeboronation is often fastest at high pH. ed.ac.uk Studies have revealed complex kinetic profiles where the reaction rate can be dependent on the concentration of the boronate species, and in some cases, can be subject to autocatalysis when the pH of the medium is close to the pKa of the boronic acid. ed.ac.uknih.gov This occurs because both the boronic acid and its conjugate base are present and can participate in the reaction. nih.gov

| Condition | Effect on Protodeboronation | Mechanism |

| Low pH (Acidic) | Catalyzes the reaction | Protonation of the boronic acid group facilitates C-B bond cleavage by water. wikipedia.orged.ac.uk |

| High pH (Basic) | Strongly promotes the reaction | Formation of the more reactive boronate anion [ArB(OH)₃⁻], which is more susceptible to protonolysis. ed.ac.ukresearchgate.net |

| pH ≈ pKa | Can lead to autocatalysis | Both the boronic acid and its boronate form are present, potentially accelerating the reaction. nih.gov |

| Metal Catalysts (e.g., Cu, Ag) | Can catalyze the reaction | Promotes the cleavage of the C-B bond, often in the presence of a base. rsc.orgpsu.edu |

Reactions Involving the 2-Nitroethyl Functional Group

The 2-nitroethyl side chain of this compound possesses its own distinct reactivity, centered on the nitro group and the adjacent methylene (B1212753) carbon.

Nucleophilic Reactivity of the Nitronate Anion (e.g., Henry Reaction, Nitro-Mannich Reaction)

The presence of the electron-withdrawing nitro group renders the α-carbon acidic. wikipedia.org In the presence of a base, this α-proton can be removed to form a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This anion is a potent carbon nucleophile and a key intermediate in several important carbon-carbon bond-forming reactions. nih.gov

Henry Reaction (Nitro-Aldol Reaction): The Henry reaction involves the nucleophilic addition of a nitronate anion to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is reversible and is a classic method for C-C bond formation. wikipedia.org The nitronate anion generated from this compound could, in principle, react with various carbonyl compounds in a Henry reaction to produce more complex structures. The resulting β-nitro alcohol products are valuable synthetic intermediates. wikipedia.orgyoutube.com

Nitro-Mannich Reaction (Aza-Henry Reaction): Analogous to the Henry reaction, the nitro-Mannich reaction involves the addition of a nitronate anion to an imine, resulting in the formation of a β-nitroamine. wikipedia.org This reaction has gained significant attention as it provides direct access to 1,2-diamines or β-amino carbonyl compounds after further transformations. wikipedia.orgnih.gov The nitronate of this compound could be employed as the nucleophilic partner in this transformation.

Reductive Transformations of the Nitro Group (e.g., to Amines, Hydroxylamines, Oximes)

The nitro group is a versatile functional group largely due to its ability to be reduced to various other nitrogen-containing functionalities under different reaction conditions. wikipedia.org This versatility allows the nitroethyl group of the title compound to serve as a precursor to amines, hydroxylamines, and oximes.

Reduction to Amines: The most common transformation of a nitro group is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C). wikipedia.org Chemical reduction using metals in acidic media, such as iron in hydrochloric or acetic acid, is also a widely used and effective method. wikipedia.orgscispace.com A metal-free approach using diboronic acid (B₂(OH)₄) in water has also been reported for the reduction of nitroaromatics to amines. organic-chemistry.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield a hydroxylamine. This transformation can be accomplished using specific reagents and controlled conditions. For aliphatic nitro compounds, reagents such as diborane (B8814927) or the use of zinc dust in the presence of ammonium (B1175870) chloride are effective. wikipedia.org

Reduction to Oximes: Under certain reductive conditions, nitro compounds can be converted to oximes. This is typically achieved using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org

| Target Functional Group | Typical Reagents and Conditions |

| Amine (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C, Raney Ni); Fe/HCl; SnCl₂/HCl. wikipedia.orgjsynthchem.com |

| Hydroxylamine (-NHOH) | Zn/NH₄Cl; Diborane (for aliphatic nitro groups). wikipedia.org |

| Oxime (=NOH) | SnCl₂; CrCl₂. wikipedia.org |

Elimination Reactions Forming Alkenes

The 2-nitroethyl substituent on the phenylboronic acid scaffold is susceptible to elimination reactions to furnish an alkene. This transformation, a type of dehydro-β-elimination, involves the removal of a proton from the carbon alpha to the nitro group (the α-carbon) and the departure of the nitro group from the adjacent carbon (the β-carbon). The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogens, facilitating their abstraction by a base.

The reaction typically proceeds via an E2 (bimolecular elimination) or E1cB (unimolecular elimination from the conjugate base) mechanism. ucsb.edubyjus.com The E1cB pathway is common for substrates with a poor leaving group and acidic α-protons, a description that fits nitroalkanes well. In this mechanism, the base first deprotonates the α-carbon to form a carbanion (a nitronate anion intermediate), which then expels the nitro group to form the double bond. libretexts.org

For this compound, this elimination results in the formation of 4-vinylphenylboronic acid, a valuable monomer for the synthesis of functional polymers and a useful reagent in organic synthesis. rsc.orgnih.gov The choice of base and reaction conditions is critical to favor elimination and avoid competing reactions, such as those involving the boronic acid group. Non-nucleophilic, strong bases are often preferred.

Table 1: Proposed Conditions for Elimination Reaction

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| This compound | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature to Reflux | 4-Vinylphenylboronic acid |

| This compound | Potassium tert-butoxide | tert-Butanol | Reflux | 4-Vinylphenylboronic acid |

Nef Reaction for Carbonyl Compound Formation

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orglumenlearning.com The reaction is fundamental to synthetic chemistry as it provides a method to unmask a carbonyl group from a nitroalkane precursor, which can be readily formed through C-C bond-forming reactions like the Henry reaction.

The standard Nef reaction mechanism involves two key steps:

Deprotonation: A base is used to abstract an α-proton from the nitroalkane, forming a resonance-stabilized nitronate salt. organic-chemistry.org

Acid Hydrolysis: The nitronate salt is then treated with strong aqueous mineral acid (e.g., H₂SO₄, HCl). wikipedia.orgorganic-chemistry.org Protonation on oxygen forms a nitronic acid, which tautomerizes and, after further protonation and attack by water, ultimately hydrolyzes to the carbonyl compound and nitrous oxide. wikipedia.org

Applying the Nef reaction to this compound would theoretically yield (4-formylphenyl)acetic acid. However, a significant challenge arises from the instability of the boronic acid group under the harsh acidic conditions of the classical Nef reaction, which can lead to protodeboronation (cleavage of the C–B bond). nih.gov

To circumvent this, modified Nef reaction conditions that operate under milder or non-hydrolytic conditions are necessary. Oxidative methods, using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone, can cleave the nitronate under basic or neutral conditions to give the carbonyl compound. wikipedia.org Reductive methods using reagents like titanium(III) chloride are also an option. organic-chemistry.org These alternative protocols could provide a pathway to the desired carbonyl product while preserving the valuable boronic acid functionality.

Table 2: Proposed Conditions for Nef Reaction

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| This compound | 1. Sodium Methoxide2. Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | 0 °C to Room Temperature | (4-Formylphenyl)acetic acid |

| This compound | 1. Sodium Ethoxide2. aq. Titanium(III) chloride | Ethanol/Water | Room Temperature | (4-Formylphenyl)acetic acid |

Synergistic and Orthogonal Reactivity of Boronic Acid and Nitroethyl Moieties

The presence of two distinct functional groups in this compound allows for complex reactivity profiles. The interaction between the groups can be considered from both synergistic and orthogonal perspectives.

Synergistic Reactivity: Synergistic reactivity, where both groups participate in or influence a single transformation, is limited in this molecule. Primarily, their interaction is electronic. Both the boronic acid and the nitroethyl groups are electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution. This shared influence is a form of synergistic effect, albeit a passivating one.

Orthogonal Reactivity: Orthogonal reactivity, where one functional group can be selectively manipulated without affecting the other, is of greater synthetic importance. nih.govorganic-chemistry.org This requires reaction conditions that are specific to one group while being tolerated by the other.

Transformations of the Nitroethyl Group: As discussed, many standard transformations of the nitroethyl group (e.g., classical Nef reaction) are incompatible with a free boronic acid. To achieve orthogonality, the boronic acid must first be protected. A common strategy is to convert the boronic acid into a more robust boronic ester, such as a pinacol (B44631) ester. chem-station.com Pinacol esters are stable to a wider range of reagents and conditions, including many basic and some acidic environments, and can be purified using standard chromatographic techniques. nih.govchem-station.com After the desired transformation of the nitroethyl group is complete, the pinacol protecting group can be removed by hydrolysis to regenerate the free boronic acid. chem-station.com

Transformations of the Boronic Acid Group: The boronic acid moiety is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are typically performed under conditions (mild base, Pd catalyst) that are well-tolerated by the nitroalkyl group. This allows the boronic acid to be used as a synthetic handle for C-C bond formation, leaving the nitroethyl group available for subsequent transformations. This represents a powerful orthogonal strategy for building molecular complexity.

Table 3: Orthogonal Protection Strategy for Nitroethyl Group Transformation

| Step | Reactant | Reagent/Catalyst | Conditions | Intermediate/Product | Purpose |

| 1. Protection | This compound | Pinacol, Toluene | Dean-Stark, Reflux | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nitroethane | Protect boronic acid to enable subsequent reactions. chem-station.com |

| 2. Transformation | Protected Intermediate | e.g., Base for Elimination or Oxidizing Agent for Nef Reaction | Varies | Corresponding pinacol-protected alkene or carbonyl compound | Selective reaction at the nitroethyl site. |

| 3. Deprotection | Transformed Intermediate | e.g., NaIO₄, aq. THF or Phenylboronic acid | Mild acidic or transesterification conditions | Final Product (e.g., 4-Vinylphenylboronic acid) | Regenerate the free boronic acid. chem-station.com |

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

The reactivity of 4-(2-Nitroethyl)phenylboronic acid is most prominently featured in palladium-catalyzed cross-coupling reactions, which proceed through a well-established catalytic cycle. Furthermore, the nitro group introduces the potential for participation in distinct redox-based catalytic cycles.

Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Couplings

The quintessential catalytic cycle for Suzuki-Miyaura cross-coupling, a primary application for phenylboronic acids, involves a sequence of three key steps centered on a palladium catalyst. libretexts.org While direct mechanistic studies on this compound are not extensively documented, its behavior can be inferred from the general principles of the Suzuki-Miyaura reaction. libretexts.orgnih.gov

The cycle commences with oxidative addition , where a low-valent palladium(0) complex inserts into the bond of an organic halide (Ar-X), forming a high-valent palladium(II) intermediate. libretexts.orglibretexts.org The reactivity of the aryl halide in this step is enhanced by the presence of electron-withdrawing groups. libretexts.orgyonedalabs.com

The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond of the biaryl product. libretexts.orglibretexts.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Both transmetalation and reductive elimination are known to proceed with retention of stereochemistry. libretexts.org

The entire process can be summarized as follows:

Pd(0) + Ar-X → Ar-Pd(II)-X (Oxidative Addition)

Ar-Pd(II)-X + R-B(OH)₂ + Base → Ar-Pd(II)-R + X⁻ + B(OH)₃ (Transmetalation)

Ar-Pd(II)-R → Ar-R + Pd(0) (Reductive Elimination)

Redox Cycling Mechanisms in Organophosphorus Catalysis

The nitro group in this compound opens avenues for its participation in catalytic cycles driven by the P(III)/P(V) redox couple of organophosphorus compounds. nih.govmit.edumit.eduresearchgate.net In these transformations, a P(III) species, such as a phosphine (B1218219), acts as a reductant, undergoing oxidation to a P(V) species (typically a phosphine oxide). nih.gov

A key application of this is the reductive functionalization of nitro compounds. mit.edumit.eduresearchgate.net The catalytic cycle generally involves:

Oxygen Atom Transfer : The P(III) catalyst abstracts an oxygen atom from the nitro group, forming a P(V)=O bond and reducing the nitro group, potentially to a nitroso or nitrene-like intermediate. mit.edumit.eduresearchgate.net

Intermediate Trapping : This highly reactive intermediate can then be trapped by a suitable partner. Boronic acids have been employed as coupling partners to intercept nitrene-like species, leading to the formation of new C-N bonds. mit.edumit.eduresearchgate.net

Catalyst Regeneration : The resulting P(V) oxide is then reduced back to the active P(III) catalyst by a stoichiometric reductant, such as a hydrosilane, to complete the cycle. mit.edumit.edu

This type of redox catalysis provides a transition-metal-free method for C-N bond formation, leveraging the reactivity of the nitro group. nih.gov The use of geometrically strained organophosphorus catalysts, like phosphetanes, has been shown to be particularly effective in these transformations. nih.govmit.edumit.eduresearchgate.net

Role of Intermediates and Transition States

The specific functional groups on this compound give rise to key intermediates and transition states that dictate the course and efficiency of its reactions.

Nitronate Anions and Nitrenoid Species

In the context of organophosphorus catalysis, the deoxygenation of the nitro group can lead to the formation of highly reactive nitrenoid species . mit.edumit.eduresearchgate.net These electron-deficient nitrogen intermediates are not typically isolated but are trapped in situ. For example, their reaction with boronic acids can form a new carbon-nitrogen bond, a process that has been developed for synthesizing various N-functionalized azaheterocycles. mit.edumit.eduresearchgate.net The mechanism is thought to involve the formation of an oxazaphosphorane intermediate derived from the nitro compound, which then leads to the nitrene-like reactivity. mit.edumit.eduresearchgate.net

Boronate Ester Formation and Speciation

Boronic acids exist in equilibrium with various species in solution, including the free acid, the anionic boronate form, and boronic esters if alcohols or diols are present. wikipedia.orgacs.org The formation of a boronate ester , for instance with pinacol (B44631), is a common strategy to enhance the stability and ease of handling of boronic acids. rsc.orgwikipedia.org

The mechanism of boronate ester formation involves the condensation of the boronic acid with a diol. wikipedia.org In the context of a catalytic reaction, the speciation of the boron component is crucial. In Suzuki-Miyaura coupling, the active transmetalating species is the tetracoordinate boronate anion, formed by the addition of a base (like hydroxide) to either the boronic acid or its ester. yonedalabs.comnih.gov While boronic esters are often considered more stable, their hydrolysis back to the boronic acid can be a key step preceding transmetalation. acs.org However, kinetic studies have shown that some boronic esters can participate directly in the catalytic cycle, and their structure can significantly influence the rate of transmetalation. nih.gov The equilibrium between the boronic acid, its ester, and the active boronate species is pH-dependent and can be a critical factor in reaction optimization. acs.orgnih.gov

Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The electronic properties of the substituents on both the aryl halide and the arylboronic acid have a profound impact on the kinetics and selectivity of cross-coupling reactions. The 4-(2-nitroethyl) group is a strong electron-withdrawing group due to the inductive effect of the nitro functionality.

In the Suzuki-Miyaura reaction, electron-withdrawing groups on the aryl halide partner generally accelerate the rate-limiting oxidative addition step. libretexts.orgyonedalabs.comrsc.org Conversely, for the arylboronic acid partner, electron-withdrawing substituents are generally unfavorable for the reaction. researchgate.netacs.org This is because they decrease the nucleophilicity of the aryl group, making the transmetalation step slower and potentially rate-limiting. researchgate.netacs.org

This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent electronic parameters (σ). acs.orgresearchgate.net For the reaction of substituted aryl halides, a positive slope (ρ > 0) is often observed, indicating that electron-withdrawing groups stabilize the negative charge buildup in the transition state of the oxidative addition, thus increasing the reaction rate. rsc.org For substituted arylboronic acids, a negative ρ value would be expected, signifying that electron-donating groups, which increase the nucleophilicity of the aryl ring, accelerate the transmetalation step.

The presence of the strong electron-withdrawing 4-(2-nitroethyl) substituent on the phenylboronic acid would therefore be expected to decrease its reactivity in a standard Suzuki-Miyaura coupling compared to phenylboronic acid itself or derivatives with electron-donating groups. This effect is demonstrated in the table below, which shows relative yield data for the coupling of various substituted phenylboronic acids with an aryl bromide.

| Phenylboronic Acid Substituent (at para-position) | Hammett Constant (σₚ) | Relative Yield (%) |

| -OCH₃ | -0.27 | 95 |

| -CH₃ | -0.17 | 92 |

| -H | 0.00 | 85 |

| -Cl | +0.23 | 78 |

| -CN | +0.66 | 65 |

| -NO₂ | +0.78 | 58 |

This table presents illustrative data based on general trends reported in the literature for Suzuki-Miyaura reactions. researchgate.netacs.orgrsc.orgresearchgate.net The values demonstrate the principle that electron-withdrawing groups on the boronic acid component tend to decrease reaction efficiency.

This electronic effect can also influence selectivity. In reactions with substrates containing multiple potential coupling sites, the electronic nature of each site can direct the catalyst to react preferentially at the most electronically favorable position. rsc.org

Computational Chemistry and Theoretical Analysis

Quantum Chemical Methodologies Applied to Nitroethylphenylboronic Acids

Quantum chemical methods are instrumental in building a foundational understanding of the molecule at an electronic level. These ab initio approaches solve the Schrödinger equation for the molecular system, offering a detailed view of its energetic and structural properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict the molecule's structure, stability, and reactivity. For 4-(2-Nitroethyl)phenylboronic acid, DFT studies focus on how the introduction of the nitroethyl substituent alters the electronic landscape of the parent phenylboronic acid.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state to an excited state.

The electron-withdrawing nature of the 4-(2-nitroethyl) group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. This effect can enhance the molecule's reactivity in certain reactions. DFT calculations allow for the visualization of these orbitals, showing the distribution of electron density and identifying likely sites for electrophilic and nucleophilic attack. Such studies often employ functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-31+G*) to achieve a balance between computational cost and accuracy. nih.gov

Table 1: Calculated Electronic Properties of Phenylboronic Acid and its Nitroethyl Derivative using DFT Note: The following data is illustrative, based on established principles of substituent effects, and represents typical results from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -6.85 | -1.20 | 5.65 |

| This compound | -7.25 | -2.10 | 5.15 |

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly its interaction with the surrounding environment. For this compound, MD simulations are crucial for understanding the effects of solvents. nih.gov

In these simulations, the molecule is placed in a box filled with explicit solvent molecules (e.g., water), and the system's evolution is tracked over nanoseconds. This approach allows for the analysis of how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and stability. nih.gov The boronic acid and nitro functional groups are both capable of significant interactions with polar solvents, which can affect the molecule's aggregation state and the accessibility of its reactive sites. MD simulations can quantify these interactions and predict the most stable conformations in a given solvent, providing insights that are essential for predicting behavior in a reaction medium. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

The chemical properties of this compound are dictated by a complex interplay of electronic and structural effects within the molecule and its interactions with neighboring molecules.

The nitro group (–NO₂) is a potent electron-withdrawing group, and its influence can be transmitted through two primary mechanisms: the inductive effect and the resonance effect. nih.gov

Inductive Effect (-I): This effect operates through the sigma (σ) bonds of the molecule. The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from adjacent atoms. In this compound, this effect is transmitted through the ethyl chain and the phenyl ring to the boronic acid group.

Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons across the molecule. A nitro group directly attached to a phenyl ring can withdraw electron density from the ring's π-system.

In the case of this compound, the ethyl spacer (–CH₂CH₂–) between the phenyl ring and the nitro group is critical. This spacer is an insulator for the resonance effect, meaning the nitro group cannot directly delocalize the π-electrons of the aromatic ring. Therefore, the primary electronic influence of the nitro group on the phenylboronic acid moiety is the inductive effect . pearson.com This strong -I effect reduces the electron density on the phenyl ring and, consequently, on the boron atom.

Boronic acids are a class of mild Lewis acids. wikipedia.org This acidity arises from the electron-deficient nature of the boron atom, which has a vacant p-orbital and is sp²-hybridized. The boron atom can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion from water. This interaction leads to an equilibrium between the neutral trigonal planar boronic acid (ArB(OH)₂) and the anionic tetrahedral boronate species (ArB(OH)₃⁻). nih.gov

The Lewis acidity of the boronic acid is significantly influenced by the substituents on the phenyl ring. The strong electron-withdrawing inductive effect of the 4-(2-nitroethyl) group pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This enhanced acidity increases the propensity to form the boronate adduct in aqueous solutions. Computational studies can quantify this effect by calculating the energy change associated with boronate formation. nih.gov

Table 2: Theoretical Boronate Formation Energies in Aqueous Solution Note: This data is illustrative, reflecting the expected trend based on electronic effects. Lower energy indicates a more favorable reaction and stronger Lewis acidity.

| Reaction | Compound | Calculated ΔE (kcal/mol) |

|---|---|---|

| ArB(OH)₂ + 2H₂O → ArB(OH)₃⁻ + H₃O⁺ | Phenylboronic acid | +12.1 |

| This compound | +10.5 |

The boronic acid group, –B(OH)₂, is an excellent hydrogen bond donor and acceptor. In the solid state, phenylboronic acid is known to form dimeric structures through hydrogen bonds between the hydroxyl groups of two molecules. These dimers then assemble into an extended hydrogen-bonded network. wikipedia.org It is highly probable that this compound engages in similar intermolecular hydrogen bonding.

Table 3: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Role | Atoms Involved |

|---|---|---|

| Boronic Acid (-B(OH)₂) | Donor | Hydroxyl Hydrogens (H) |

| Acceptor | Hydroxyl Oxygens (O) | |

| Nitro Group (-NO₂) | Acceptor | Oxygens (O) |

Prediction of Reaction Energetics, Barriers, and Pathways

Computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical reactions at the molecular level. For a compound like this compound, which possesses both a reactive boronic acid moiety and a nitro group, theoretical calculations can predict the feasibility and mechanism of various transformations, such as Suzuki-Miyaura cross-coupling reactions and reductive C-N couplings.

In the context of reactions involving the nitro group, computational studies on the reductive C-N coupling of nitroarenes with boronic acids are particularly pertinent. nih.govrsc.org DFT calculations have been employed to delineate a two-stage deoxygenation sequence. nih.gov The initial, and often rate-determining, step involves a cheletropic addition between the nitroarene and a phosphine (B1218219) catalyst. nih.gov Subsequent steps, including the C-N bond-forming event, are also mapped out energetically to reveal the lowest energy pathway. nih.gov These theoretical models highlight the biphilic character of the catalyst in the crucial deoxygenation step. nih.gov

The table below illustrates the type of data generated from DFT calculations for key steps in a hypothetical reaction of this compound, based on findings for similar compounds.

| Reaction Step | Intermediate/Transition State | Calculated Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Key Structural Features |

| Oxidative Addition | Aryl-Pd(II) Complex | 10-15 | C-X bond cleavage and formation of new Pd-C and Pd-X bonds. researchgate.net |

| Transmetalation | [Ar-Pd-Ar'-L] Complex | 15-25 | Transfer of the aryl group from boron to the palladium center. |

| Reductive Elimination | Biaryl-Pd(0) Complex | 5-10 | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

| Nitro Group Reduction (Initial) | Oxazaphosphirane Intermediate | 20-30 | (3+1) cheletropic addition of a phosphine to the nitro group. nih.gov |

| C-N Bond Formation | Dipolar Intermediate | 5-10 | Heterolytic ring opening of an oxazaphosphirane with the boronic acid. nih.gov |

Note: The values in this table are illustrative and based on computational studies of analogous systems. Actual values for this compound would require specific calculations.

These computational predictions are invaluable for understanding reaction mechanisms and for identifying potential bottlenecks or side reactions. For example, the calculated energy profile can explain the observed regioselectivity in reactions of multifunctional molecules. mdpi.com

Rational Design of Catalysts and Reagents based on Theoretical Insights

The ultimate goal of many computational chemistry studies is the rational design of more efficient catalysts and reagents. nih.govrsc.org By understanding the electronic and steric factors that govern reaction barriers, researchers can propose modifications to catalyst or reagent structures to enhance reactivity and selectivity.

Theoretical insights have been instrumental in the development of new phosphine ligands for palladium-catalyzed cross-coupling reactions. researchgate.net Computational screening of various ligands can identify those that lower the activation energy of the rate-determining step, for instance, by stabilizing the transition state. DFT studies have shown that the choice of N- or P-chelating ligands can significantly alter the energy profile of the catalytic cycle in Suzuki-Miyaura reactions. researchgate.net

In the realm of reductive C-N coupling, theoretical studies have guided the modification of organophosphorus catalysts. nih.gov By understanding the mechanism, it was possible to identify that a P(III)/P(V)=O redox couple was central to the catalytic cycle. nih.govacs.org This insight led to the development of new catalytic conditions with broader substrate scope and milder reaction conditions. The computational models can also predict the effect of substituents on the boronic acid, which is crucial for a molecule like this compound where the nitroethyl group can influence the electronic properties of the phenylboronic acid moiety. nih.govmdpi.com

The following table outlines how theoretical insights can guide the rational design of catalysts for reactions involving this compound.

| Theoretical Insight | Catalyst/Reagent Design Strategy | Predicted Outcome | Relevant Reaction Type |

| High transmetalation barrier in Suzuki-Miyaura coupling. | Design of electron-rich phosphine ligands. | Lowering of the transmetalation activation energy, leading to a faster reaction. | Suzuki-Miyaura Cross-Coupling |

| Rate-determining cheletropic addition in reductive C-N coupling. nih.gov | Modification of the phosphine catalyst to enhance its biphilic character. | Increased rate of the initial deoxygenation step. | Reductive C-N Coupling |

| Potential for catalyst poisoning by the nitro group. | Use of bimetallic catalyst systems (e.g., Cu/Pd) to mitigate poisoning effects. researchgate.net | Improved catalyst longevity and overall yield. | Cross-Coupling Reactions |

| Influence of ligand sterics on reductive elimination. | Tuning the steric bulk of the ligand to promote the desired bond formation. | Increased efficiency of the final step of the catalytic cycle. | Suzuki-Miyaura Cross-Coupling |

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. nih.gov Theoretical predictions can significantly narrow down the experimental matrix, saving time and resources in the discovery of new and improved catalytic systems for the transformation of complex molecules like this compound.

Advanced Characterization Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of boronic acids and for studying their dynamic behavior in solution. nih.gov By analyzing various nuclei, detailed information about the molecular framework and its electronic environment can be obtained.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound and for quantifying it at very low concentrations.

LC-MS/MS for Trace Level Quantitation and Reaction Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of boronic acids. These compounds can be challenging to analyze by other methods, but LC-MS/MS provides the necessary specificity, especially in complex matrices. The method is commonly used to monitor for potential genotoxic impurities in active pharmaceutical ingredients. scirp.orgscirp.org

A typical LC-MS/MS method for a phenylboronic acid derivative involves separation on a reverse-phase column (e.g., C18) followed by detection with a tandem quadrupole mass spectrometer. scirp.org Ionization is often performed using electrospray ionization (ESI) in the negative ion mode, as boronic acids readily form anions. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides very high selectivity and sensitivity, enabling detection at picogram-per-milliliter (pg/mL) levels. sciex.com Methods have been developed for various phenylboronic acids with lower limits of quantitation (LLOQ) ranging from 2 to 10 pg/mL. sciex.com This sensitivity allows for precise reaction monitoring, even when the compound is present in trace amounts. nih.gov

Table 2: Typical LC-MS/MS Parameters for Phenylboronic Acid Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| LC Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | scirp.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% ammonia (B1221849) or ammonium (B1175870) formate) | scirp.org |

| Mobile Phase B | Acetonitrile or Methanol | scirp.orgsciex.com |

| Elution | Gradient | scirp.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative | sciex.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | sciex.com |

| Sensitivity (LLOQ) | pg/mL range | sciex.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, atomic-resolution information on the three-dimensional structure of a compound in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Methods for Kinetic and Mechanistic Monitoring (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of reactions that involve a change in a chromophore. spectroscopyonline.com The presence of the nitrophenyl group in 4-(2-Nitroethyl)phenylboronic acid makes it a suitable candidate for UV-Vis analysis.

A well-documented application for the related compound, 4-nitrophenyl boronic acid, is its use in a colorimetric assay to detect hydrogen peroxide. In this reaction, the boronic acid is stoichiometrically converted to 4-nitrophenol (B140041). researchgate.net This conversion causes a significant change in the UV-Vis spectrum, as 4-nitrophenol has a strong absorbance maximum around 400 nm in basic media. researchgate.net By monitoring the increase in absorbance at this wavelength over time, the reaction kinetics can be precisely determined. researchgate.netnih.gov Similarly, any reaction involving this compound that alters the electronic structure of the nitrophenyl system—such as oxidation, reduction, or other transformations of the nitro or boronic acid groups—could be monitored kinetically using UV-Vis spectroscopy to elucidate reaction mechanisms and determine rate constants. spectroscopyonline.comnih.gov

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of 4-(2-nitroethyl)phenylboronic acid and its derivatives. While boronic acids are widely used, their synthesis can sometimes involve harsh reagents or multi-step processes. mdpi.com Green chemistry principles are increasingly being applied to the synthesis of organoboron compounds, and this trend is expected to continue. mdpi.com

Key areas of development may include:

Catalytic Borylation: Exploring new metal-catalyzed borylation reactions that can directly introduce the boronic acid group onto the phenyl ring in a more atom-economical manner.

Flow Chemistry: Utilizing microreactor technology to enable continuous and scalable production with improved safety and efficiency.

Alternative Solvents: Investigating the use of greener solvents, such as water or bio-based solvents, to reduce the environmental impact of the synthesis.

One-Pot Reactions: Designing synthetic sequences where multiple transformations can occur in a single reaction vessel, minimizing waste and purification steps.

The development of sustainable synthetic routes will be crucial for making this compound more accessible for a broader range of applications.

Exploration of New Catalytic Systems for Nitroethylphenylboronic Acid Transformations

The presence of both a boronic acid and a nitroethyl group in the same molecule offers a rich platform for exploring novel catalytic transformations. The boronic acid moiety is a well-known participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net The nitroethyl group can also undergo a variety of transformations, including reduction to an amino group or participation in Henry (nitroaldol) reactions.

Future research in this area could involve:

Dual-Functional Catalysis: Designing catalytic systems that can selectively activate and transform both the boronic acid and the nitroethyl group in a controlled manner.

Photocatalysis: Utilizing light-driven catalytic processes to enable new types of reactions and transformations that are not accessible through traditional thermal methods. thieme-connect.de

Biocatalysis: Employing enzymes as catalysts to perform highly selective and stereospecific transformations on the this compound scaffold.

The discovery of new catalytic systems will expand the synthetic utility of this compound and enable the creation of more complex and diverse molecular architectures.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and developing new ones. A combination of advanced experimental techniques and computational modeling can provide detailed insights into the intricate steps of a chemical reaction.

Future research efforts in this area may include:

In-situ Spectroscopy: Using techniques like FT-IR and NMR spectroscopy to monitor reactions in real-time and identify transient intermediates. nih.gov

Kinetic Studies: Performing detailed kinetic analyses to elucidate the rate-determining steps of a reaction and understand the influence of various reaction parameters.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and rationalize experimental observations.

For instance, in the context of the reduction of the nitro group, computational studies can help to understand the role of the catalyst and the solvent in the reaction mechanism. rsc.org These combined approaches will provide a more complete picture of the reactivity of this compound and guide the rational design of new and improved chemical processes.

Design of Functional Materials Precursors and Advanced Reagents

The unique properties of boronic acids make them attractive building blocks for the design of functional materials. nih.gov They can form reversible covalent bonds with diols, which has been exploited in the development of sensors, drug delivery systems, and self-healing materials. nih.govnih.gov The nitro group in this compound can be used to tune the electronic properties of the resulting materials or as a handle for further functionalization.

Future research in this area could focus on:

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): Using this compound as a building block to construct porous materials with applications in gas storage, separation, and catalysis. rsc.org

Conjugated Polymers: Incorporating this compound into the backbone of conjugated polymers to create materials with tailored optical and electronic properties for applications in organic electronics. nih.gov

Stimuli-Responsive Materials: Designing materials that can respond to external stimuli, such as changes in pH or the presence of specific analytes, by leveraging the reversible nature of the boronic acid-diol interaction. nih.gov

The ability to precisely control the structure and function of materials at the molecular level makes this compound a promising precursor for the next generation of advanced materials.

Application in Complex Molecule Synthesis and Chemical Biology Tools

The versatility of this compound makes it a valuable tool for the synthesis of complex molecules and for the development of new chemical biology probes. nih.gov The boronic acid group can be used to introduce the phenyl ring into a larger molecule via cross-coupling reactions, while the nitroethyl group can be transformed into other functional groups as needed.

Potential future applications include:

Total Synthesis of Natural Products: Using this compound as a key building block in the synthesis of complex natural products with interesting biological activities.

Medicinal Chemistry: Designing and synthesizing new drug candidates that incorporate the this compound scaffold. Boronic acids have already shown promise in various therapeutic areas, including cancer and infectious diseases. mdpi.com

Chemical Biology Probes: Developing new molecular probes for studying biological processes. For example, the boronic acid group can be used to target specific biomolecules, such as carbohydrates or proteins, while the nitro group can be used as a reporter group or as a precursor to a reactive functional group for covalent labeling. nih.govmdpi.com

The ability to combine the unique reactivity of the boronic acid and nitroethyl groups in a single molecule makes this compound a powerful tool for addressing a wide range of challenges in organic synthesis and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Nitroethyl)phenylboronic acid and its derivatives?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated nitroethyl precursors. For example, nitro-substituted phenylboronic acids (e.g., 4-chloro-3-nitrophenylboronic acid) can undergo palladium-catalyzed coupling with ethylene derivatives under inert conditions . Optimization of reaction parameters (e.g., ligand selection, base, and solvent polarity) is critical for yield improvement. Purification often requires silica gel chromatography, but care must be taken to avoid boroxin formation during solvent evaporation .

Q. How does the pH of the reaction medium influence the stability of this compound during experimental procedures?

- Methodological Answer : Phenylboronic acids exhibit pH-dependent stability due to hydrolysis. Under acidic conditions, the trigonal planar boronic acid form predominates, increasing susceptibility to hydrolysis. In basic media, the tetrahedral boronate anion (e.g., C₆H₅B(OH)₃⁻) forms, enhancing stability . For this compound, maintaining pH > 8.5 during aqueous reactions minimizes decomposition. Buffered systems (e.g., phosphate buffer at pH 9) are recommended for glycoprotein binding studies .

Q. What strategies are effective for functionalizing this compound to enhance its reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : Functionalization often targets the boronic acid group or nitroethyl moiety. Strategies include:

- Pinacol ester protection : Converting the boronic acid to a pinacol ester improves stability and solubility in organic solvents .

- Nitro group reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitroethyl group to an amine, enabling further conjugation (e.g., amide bond formation) .

- Ortho-substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the ortho position enhances electrophilicity for cross-coupling .

Advanced Research Questions

Q. How can DFT/B3LYP computational methods be applied to analyze the electronic structure and vibrational modes of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s geometry, frontier molecular orbitals (FMOs), and vibrational spectra. Key steps include:

- Geometry optimization : Minimize energy to obtain equilibrium structure.

- Vibrational analysis : Assign IR/Raman bands (e.g., B-O stretching at ~1,350 cm⁻¹) and assess anharmonicity for hydrogen-bonded dimers .

- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions to predict interaction sites with biomolecules (e.g., glycoproteins) .

Q. What experimental approaches are used to investigate the interaction mechanisms between this compound and glycoproteins in sensor applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran (CM5) chips to measure binding kinetics (ka/kd) with glycoproteins like fetuin .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of sugar-binding equilibria under physiological pH .

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of glycoproteins upon boronic acid interaction to estimate binding constants .

Q. What are the challenges in characterizing intermolecular hydrogen bonding and dimerization tendencies of this compound using X-ray crystallography and AIM analysis?

- Methodological Answer :

- X-ray crystallography : Resolving weak B-O∙∙∙H-N hydrogen bonds requires high-resolution data (<1.0 Å). For nitroethyl derivatives, steric hindrance from the nitro group complicates crystal packing .

- Atoms in Molecules (AIM) analysis : Electron density topology at bond critical points (BCPs) reveals hydrogen bond strength. However, dynamic processes (e.g., proton transfer in dimers) may require Car-Parrinello molecular dynamics (CPMD) simulations for accurate modeling .

Q. How do electron-withdrawing nitro groups affect the binding affinity of phenylboronic acid derivatives in antiviral nanoparticle systems?

- Methodological Answer : The nitro group lowers the pKa of the boronic acid, shifting the equilibrium toward the boronate form at physiological pH. This enhances binding to viral glycoproteins (e.g., HCV E2) via reversible diol complexation. Studies with phenylboronic acid-functionalized nanoparticles show 2–3 fold higher antiviral activity compared to unmodified analogs due to multivalent binding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.